1-Phenazinol

説明

1-Hydroxyphenazine has been reported in Streptomyces and Streptomyces thioluteus with data available.

a virulence factor of Pseudomonas aeruginosa

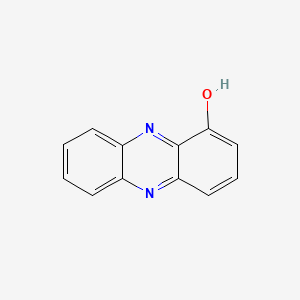

Structure

2D Structure

3D Structure

特性

IUPAC Name |

phenazin-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c15-11-7-3-6-10-12(11)14-9-5-2-1-4-8(9)13-10/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRNCBGWUMMBQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871744 | |

| Record name | Phenazin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-71-2 | |

| Record name | 1-Phenazinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hemipyocyanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxyphenazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenazin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | phenazin-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEMIPYOCYANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D51M21IXN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery, Biosynthesis, and Isolation of 1-Phenazinol from Pseudomonas aeruginosa

Preamble: The Significance of a Virulence Factor

Pseudomonas aeruginosa is an opportunistic Gram-negative bacterium of significant medical importance, notorious for its intrinsic antibiotic resistance and its role in hospital-acquired infections.[1] Central to its pathogenicity is the production of a class of redox-active secondary metabolites known as phenazines.[1] Among these, 1-phenazinol, also known as 1-hydroxyphenazine (1-HP), is a key virulence factor.[2][3] This yellow, crystalline compound is not merely a pigment but an active participant in the bacterium's lifecycle, contributing to quorum sensing, iron acquisition, and biofilm formation.[1][4] Its ability to undergo redox cycling generates reactive oxygen species, a mechanism that underlies both its antimicrobial activity against competing microbes and its damaging effects on host tissues.[2][5][6] Understanding the pathway to its creation and the methodology for its purification is fundamental for researchers aiming to dissect P. aeruginosa virulence, develop novel therapeutics, or harness its biocontrol potential. This guide provides a comprehensive, field-proven walkthrough of the biosynthesis, isolation, and characterization of this compound.

Section 1: The Genetic Blueprint for this compound Biosynthesis

The production of this compound in P. aeruginosa is a multi-step enzymatic process, originating from a primary metabolite, chorismic acid. The elegance of this pathway lies in its modularity: a core set of enzymes builds the foundational phenazine structure, which is then modified by specific tailoring enzymes to create a diverse suite of phenazine derivatives.[1][4]

1.1 The Core Pathway: From Chorismic Acid to PCA

The journey begins with chorismic acid, a key branch-point intermediate in the shikimate pathway. The conversion of chorismic acid to the first stable phenazine intermediate, phenazine-1-carboxylic acid (PCA), is orchestrated by enzymes encoded by two nearly identical and functionally redundant operons: phzA1B1C1D1E1F1G1 and phzA2B2C2D2E2F2G2.[1][7] The presence of two core operons underscores the importance of phenazine production for the bacterium's fitness and provides a robust system for PCA synthesis.[5][7]

1.2 The Tailoring Step: The Critical Role of PhzS

With PCA synthesized, the pathway diverges. The conversion of PCA to this compound is catalyzed by a single, crucial enzyme: PhzS .[4][5][8] PhzS is a flavin-containing monooxygenase that facilitates the oxidative decarboxylation of PCA to yield this compound.[7][9] This step is a critical branch point. In the absence of another tailoring enzyme, PhzM (a methyltransferase), PhzS will exclusively produce this compound from the available PCA pool.[5][7][10] However, in wild-type P. aeruginosa, PhzS also acts in concert with PhzM to produce the blue-green phenazine, pyocyanin.[11][12] This intricate interplay allows the bacterium to dynamically alter the profile of phenazines it secretes in response to environmental cues.

Section 2: Cultivation for Optimal this compound Yield

To isolate a secondary metabolite, one must first persuade the microorganism to produce it in abundance. Phenazine production is tightly regulated and often linked to cell density (quorum sensing) and nutrient availability, typically maximizing during the late exponential and stationary phases of growth.[6] The following protocol is designed to create an environment conducive to high-yield phenazine synthesis.

2.1 Recommended Medium: Pseudomonas Broth P (PBP)

While various media like King's B can be used, Pseudomonas Broth P is specifically formulated to enhance pigment production. The key is the inclusion of glycerol as a primary carbon source and a composition that becomes nutrient-limiting, triggering the secondary metabolic pathways.

| Component | Concentration (g/L) | Rationale |

| Peptone | 20.0 | Primary source of amino acids and nitrogen. |

| Glycerol | 10.0 | Preferred carbon source for phenazine biosynthesis. |

| K₂HPO₄ | 1.5 | Buffering agent to maintain pH. |

| MgCl₂ | 1.5 | Essential cofactor for enzymatic reactions. |

2.2 Step-by-Step Cultivation Protocol

-

Inoculum Preparation:

-

Aseptically transfer a single, well-isolated colony of P. aeruginosa (e.g., strain PAO1 or PA14) from a nutrient agar plate into 10 mL of sterile PBP medium in a 50 mL culture tube.

-

Incubate at 37°C with vigorous shaking (200-250 rpm) for 16-18 hours. This creates a fresh, exponentially growing starter culture. The high aeration is critical for both growth and subsequent phenazine production.

-

-

Production Culture:

-

Prepare a 2 L baffled flask containing 500 mL of sterile PBP medium. The baffling and high headspace-to-volume ratio (4:1) are essential for maximizing oxygen transfer.

-

Inoculate the production flask with the starter culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05.

-

Incubate at 37°C with vigorous shaking (200 rpm) for 48-72 hours.[13][14] Monitor the culture visually; a deepening yellow-green to reddish-brown color indicates successful phenazine accumulation.

-

Section 3: A Validated Protocol for Isolation and Purification

The isolation of this compound hinges on its chemical properties: it is a planar, relatively nonpolar molecule with a weakly acidic hydroxyl group. This allows for a robust liquid-liquid extraction followed by chromatographic purification.

3.1 Step-by-Step Isolation Protocol

-

Harvesting the Supernatant:

-

Transfer the production culture into centrifuge bottles.

-

Pellet the bacterial cells by centrifugation at 10,000 x g for 15 minutes at 4°C.

-

Carefully decant the supernatant, which contains the secreted phenazines, into a clean flask. The supernatant should be a clear, deeply colored liquid.

-

-

Acidification and Extraction:

-

Transfer the supernatant to a large separatory funnel.

-

Slowly add 6M HCl while stirring until the pH of the solution is less than 4.0. This is a self-validating step; the solution's color will shift as the phenazines are protonated. Acidification increases the partition coefficient of phenazines into the organic solvent.

-

Add a volume of chloroform equal to the supernatant volume.[14][15]

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate completely. The chloroform layer (bottom) will be intensely yellow.

-

Drain the lower organic layer into a clean flask. Repeat the extraction two more times with fresh chloroform to ensure complete recovery.

-

-

Drying and Concentration:

-

Combine all chloroform extracts.

-

Add a generous amount of anhydrous sodium sulfate (Na₂SO₄) to the extract to remove residual water. Swirl until the drying agent no longer clumps.

-

Filter the dried extract through Whatman No. 1 filter paper into a round-bottom flask.

-

Remove the chloroform using a rotary evaporator at a temperature below 40°C. This yields a dark yellow or orange crude solid.

-

3.2 Purification by Silica Gel Chromatography

Flash column chromatography is the gold standard for purifying phenazines from the crude extract.[16][17] The principle is separation based on polarity; silica gel is a polar stationary phase, and a less polar mobile phase is used to elute the compounds.[17]

-

Column Preparation:

-

Select a glass column appropriate for the amount of crude extract (a good rule of thumb is a silica weight of 50-100 times the crude weight).

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like hexane.

-

Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

-

-

Sample Loading and Elution:

-

Dissolve the crude extract in a minimal amount of dichloromethane or the elution solvent.

-

Carefully load the sample onto the top of the silica bed.

-

Begin elution with a mobile phase of hexane:ethyl acetate (e.g., starting at 9:1 v/v).[16] this compound is more polar than unsubstituted phenazine but less polar than highly hydroxylated or carboxylated derivatives.

-

Collect fractions and monitor the separation by Thin-Layer Chromatography (TLC), visualizing the spots under UV light. This compound will appear as a distinct yellow spot.

-

A gradient elution can be employed, gradually increasing the proportion of ethyl acetate to elute more polar impurities after the target compound has been collected.

-

-

Final Steps:

-

Combine the pure fractions containing this compound as determined by TLC.

-

Remove the solvent by rotary evaporation to yield pure, bright yellow crystals of this compound.

-

Section 4: Characterization and Identity Confirmation

Final confirmation of the isolated compound's identity and purity requires a suite of analytical techniques.[18][19] Each method provides orthogonal data, building a conclusive case for the structure of this compound.[18][19]

| Technique | Purpose | Expected Result for this compound |

| HPLC | Purity assessment & Quantification | A single major peak with a characteristic retention time on a C18 column.[20][21][22][23] |

| UV-Vis | Confirm Chromophore | Characteristic absorbance maxima in methanol or ethanol. |

| Mass Spec (MS) | Molecular Weight | Molecular ion peak [M+H]⁺ at m/z 197.07.[24] |

| ¹H NMR | Structural Confirmation | A distinct pattern of signals in the aromatic region (approx. 7.2-8.4 ppm).[25] |

| FTIR | Functional Group ID | Peaks corresponding to O-H stretching (hydroxyl) and C=N/C=C stretching (aromatic rings).[13] |

4.1 High-Performance Liquid Chromatography (HPLC)

-

System: A reverse-phase HPLC system with a C18 column is standard.[26]

-

Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile is effective for separating phenazines.[23]

-

Detection: UV-Vis detector set to the absorbance maximum of this compound.

4.2 Spectroscopic Characterization

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode is ideal. The exact mass measurement should confirm the molecular formula C₁₂H₈N₂O.[21][24]

-

¹H NMR Spectroscopy: The proton NMR spectrum in a solvent like CDCl₃ will provide the definitive structural fingerprint, showing the number and environment of all hydrogen atoms on the aromatic rings.[18][25]

Conclusion

The isolation of this compound from Pseudomonas aeruginosa is a classic yet powerful exercise in natural product chemistry. It provides a tangible link between the genetic blueprint of a microorganism and the bioactive compounds it wields to thrive and cause disease. The protocols detailed herein are robust and reproducible, providing researchers with a clear path from a bacterial culture to a pure, characterized virulence factor. A thorough understanding of this process is not merely academic; it is a critical prerequisite for investigating host-pathogen interactions, screening for inhibitors of virulence, and exploring the vast therapeutic potential of microbial metabolites.

References

- Pseudomonas aeruginosa - Wikipedia. (n.d.). Wikipedia.

- Li, Y., et al. (2023). Biosynthetic Pathway Construction and Production Enhancement of 1-Hydroxyphenazine Derivatives in Pseudomonas chlororaphis H18. Journal of Agricultural and Food Chemistry.

- Mavrodi, D. V., et al. (2001). Functional Analysis of Genes for Biosynthesis of Pyocyanin and Phenazine-1-Carboxamide from Pseudomonas aeruginosa PAO1. Journal of Bacteriology.

- A Purification of phenazine antifungal compound obtained from silica gel column chromatography. (n.d.). ResearchGate.

- Mavrodi, D. V., et al. (2001). Functional Analysis of Genes for Biosynthesis of Pyocyanin and Phenazine-1-Carboxamide from Pseudomonas aeruginosa PAO1. American Society for Microbiology.

- P. aeruginosa phenazine biosynthesis pathway. (n.d.). ResearchGate.

- Greenhagen, B. T., et al. (2008). Structural and Functional Analysis of the Pyocyanin Biosynthetic Protein PhzM from Pseudomonas aeruginosa. Biochemistry.

- The HPLC chromatograms of isolated 1-hydroxyphenazine (HP) in this study. (n.d.). ResearchGate.

- Parsons, J. F., et al. (2007). Crystal Structure of the Pyocyanin Biosynthetic Protein PhzS. Biochemistry.

- Liu, D., et al. (2023). Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. Frontiers in Bioengineering and Biotechnology.

- Le-Vinh, J., et al. (2025). Effects of Pseudomonas aeruginosa pyocyanin and 1-hydroxyphenazine on intracellular calcium, mitochondrial function, and viability in human nasal epithelial cells. bioRxiv.

- 1-Hydroxyphenazine producing strain fermentation and detection. (n.d.). ResearchGate.

- PRODUCTION; EXTRACTION AND PURIFICATION OF PHENAZINES PRODUCED BY Pseudomonas aeruginosa PAO1. (n.d.). Proceedings.Science.

- Wilson, R., et al. (1987). Pyocyanin and 1-hydroxyphenazine produced by Pseudomonas aeruginosa inhibit the beating of human respiratory cilia in vitro. The Journal of Clinical Investigation.

- Cheluvappa, R. (2014). Standardized chemical synthesis of Pseudomonas aeruginosa pyocyanin. MethodsX.

- Jo, J., et al. (2022). Pyocyanin and 1-Hydroxyphenazine Promote Anaerobic Killing of Pseudomonas aeruginosa via Single-Electron Transfer with Ferrous Iron. Microbiology Spectrum.

- Kerr, J. R., et al. (1999). Pseudomonas aeruginosa pyocyanin and 1-hydroxyphenazine inhibit fungal growth. Journal of Clinical Pathology.

- O'Loughlin, T. L., et al. (2019). Phenazine production promotes antibiotic tolerance and metabolic heterogeneity in Pseudomonas aeruginosa biofilms. bioRxiv.

- Le-Vinh, J., et al. (2024). Effects of Pseudomonas aeruginosa pyocyanin and 1-hydroxyphenazine on intracellular calcium, mitochondrial function, and viability in human nasal epithelial cells. bioRxiv.

- Thiel, V., et al. (2009). Genetic Approach for the Fast Discovery of Phenazine Producing Bacteria. Marine Drugs.

- Al-Shuwaikh, A. M. A., et al. (2012). Isolation and characterization of phenazine produced from mutant Pseudomonas aeruginosa. Anbar Journal of Veterinary Sciences.

- Kerr, J. R., et al. (1999). Pseudomonas aeruginosa Pyocyanin and 1-hydroxyphenazine inhibit fungal growth. Journal of Clinical Pathology.

- Le-Vinh, J., et al. (2025). Effects of Pseudomonas aeruginosa pyocyanin and 1-hydroxyphenazine on intracellular calcium, mitochondrial function. bioRxiv.

- Kern, S. E., & Newman, D. K. (2014). Measurement of phenazines in bacterial cultures. Methods in Molecular Biology.

- Structures of (A) 1-hydroxyphenazine (1-OHphz) and (B) pyocyanin (PYO)... (n.d.). ResearchGate.

- Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester.

- Li, Y., et al. (2020). Phenazine-1-carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli. International Journal of Molecular Sciences.

- Jo, J., et al. (2022). Pyocyanin and 1-Hydroxyphenazine Promote Anaerobic Killing of Pseudomonas aeruginosa via Single-Electron Transfer with Ferrous Iron. Microbiology Spectrum.

- Silica Gel Column Chromatography. (n.d.). Teledyne ISCO.

- This compound. (n.d.). PubChem.

- Extraction, purification and characterization of phenazine from Pseudomonas aeruginosa. (2021). ResearchGate.

- 5 Things to Consider When Selecting a Chromatography Silica. (2024). W.R. Grace & Co.

- Hicks, J. (2021). NMR And Mass Spectrometry In Pharmaceutical Development. Outsourced Pharma.

- Hicks, J. (n.d.). NMR And Mass Spectrometry In Pharmaceutical Development. Pharmaceutical Online.

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001944). (n.d.). HMDB.

- Kern, S. E., & Newman, D. K. (2014). Measurement of Phenazines in Bacterial Cultures. ResearchGate.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Calgary.

- Spectral Information in PubChem. (2017). PubChem.

Sources

- 1. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]

- 2. Pyocyanin and 1-Hydroxyphenazine Promote Anaerobic Killing of Pseudomonas aeruginosa via Single-Electron Transfer with Ferrous Iron - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyocyanin and 1-Hydroxyphenazine Promote Anaerobic Killing of Pseudomonas aeruginosa via Single-Electron Transfer with Ferrous Iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Functional Analysis of Genes for Biosynthesis of Pyocyanin and Phenazine-1-Carboxamide from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. journals.asm.org [journals.asm.org]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Structural and Functional Analysis of the Pyocyanin Biosynthetic Protein PhzM from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 14. Phenazine-1-carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. proceedings.science [proceedings.science]

- 16. researchgate.net [researchgate.net]

- 17. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]

- 18. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]

- 19. NMR And Mass Spectrometry In Pharmaceutical Development [pharmaceuticalonline.com]

- 20. researchgate.net [researchgate.net]

- 21. Pseudomonas aeruginosa pyocyanin and 1-hydroxyphenazine inhibit fungal growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Measurement of phenazines in bacterial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound | C12H8N2O | CID 135412648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. 1-HYDROXYPHENAZINE(528-71-2) 1H NMR spectrum [chemicalbook.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 1-Phenazinol: Core Chemical and Physical Properties for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of 1-Phenazinol

This compound, a heterocyclic aromatic compound, is a member of the phenazine family, a class of nitrogen-containing compounds produced by various bacteria, including those from the genera Pseudomonas and Streptomyces.[1] These naturally occurring molecules and their synthetic derivatives have garnered significant interest in the scientific community, particularly in the fields of drug discovery and materials science, owing to their diverse biological activities and unique electronic properties. This guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, offering a critical knowledge base for researchers and professionals engaged in its study and application.

Core Chemical Identity

At its core, this compound is a tricyclic system where a pyrazine ring is fused to two benzene rings, with a hydroxyl group substituted at the first position. This seemingly simple structure gives rise to a rich chemistry and a range of biological effects.

| Identifier | Value | Source |

| CAS Number | 528-71-2 | [2] |

| Molecular Formula | C₁₂H₈N₂O | [1][2] |

| Molecular Weight | 196.21 g/mol | [1][2] |

| IUPAC Name | Phenazin-1-ol | [1] |

| Synonyms | 1-Hydroxyphenazine, Hemipyocyanine, Pyoxanthose | [2] |

Physicochemical Properties: A Data-Driven Overview

The physical and chemical characteristics of this compound are crucial for its handling, formulation, and mechanism of action. The following table summarizes its key properties.

| Property | Value | Notes | Source |

| Melting Point | 158 °C | [2] | |

| Boiling Point | Not available | Data not consistently reported in literature. Estimation methods can be used for approximation. | [3][4] |

| Density | Not available | Data not consistently reported in literature. Computational prediction methods may provide estimates. | [5] |

| Solubility | The solubility of the related phenazine-1-carboxylic acid (PCA) has been studied, showing higher solubility in methanol and ethanol compared to water, with solubility increasing with temperature.[6][7] Qualitative data suggests this compound is soluble in most organic solvents but sparingly soluble in water.[6] | ||

| In Methanol | Data not available | ||

| In Ethanol | Data not available | ||

| In DMSO | Data not available | ||

| In Chloroform | Data not available | ||

| pKa | Data not available | The pKa of the hydroxyl group influences its ionization state and, consequently, its biological activity. | |

| LogP | 2.3 | A measure of lipophilicity, suggesting moderate partitioning into nonpolar environments. | [1] |

Spectroscopic Profile: The Fingerprint of this compound

Spectroscopic analysis is fundamental to the identification and characterization of this compound.

UV-Vis Spectroscopy

The electronic absorption spectrum of phenazine derivatives is characterized by distinct bands in the ultraviolet and visible regions, arising from π-π* transitions within the aromatic system.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals key functional groups. Expected characteristic peaks include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

-

C-H stretch (aromatic): Peaks typically appearing above 3000 cm⁻¹.

-

C=C and C=N stretches (aromatic): A series of sharp bands in the 1400-1600 cm⁻¹ region.

-

C-O stretch: A band in the 1000-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. The chemical shifts are influenced by the electron-withdrawing nitrogen atoms and the electron-donating hydroxyl group, leading to a complex but interpretable pattern of signals in the aromatic region.

Mass Spectrometry

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular ion peak [M]⁺ is expected at m/z 196.[1]

Synthesis and Reactivity

The synthesis of phenazine derivatives can be achieved through various methods, often involving the condensation of an o-phenylenediamine with an o-quinone. A one-pot synthesis method involves the reaction of 2-naphthols with 1,2-diaminobenzenes.[6][8] Another approach involves the oxidative condensation of a Schiff base derived from 3,4-dihydroxysalicylaldehyde.[8]

The reactivity of this compound is dictated by its aromatic rings, the nitrogen heteroatoms, and the hydroxyl group. The nitrogen atoms can be protonated or alkylated, and the hydroxyl group can undergo reactions typical of phenols, such as etherification and esterification. The aromatic rings are susceptible to electrophilic substitution, with the position of substitution directed by the existing substituents.

Biological Activity and Potential Applications in Drug Development

Phenazines, as a class, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic effects.[9] Much of the detailed biological research has been conducted on the closely related and often co-produced phenazine-1-carboxylic acid (PCA).

Antimicrobial and Biofilm Activity

PCA, a well-studied derivative, is known for its broad-spectrum antibiotic properties against various plant pathogens.[10] It plays a crucial role in the ecological competition among microorganisms. Furthermore, PCA has been shown to promote bacterial biofilm development, a key factor in the virulence of pathogens like Pseudomonas aeruginosa.[11] This is achieved, in part, by facilitating ferrous iron acquisition.[11]

Mechanism of Action

The biological effects of phenazines are often linked to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. This can induce oxidative stress in target cells, disrupting cellular processes and leading to cell death.[12] Some phenazine derivatives have also been shown to inhibit topoisomerase I, an enzyme essential for DNA replication, and to interact with DNA.[13]

The specific mechanism of action of this compound itself is an active area of research. It is known to be a virulence factor of Pseudomonas aeruginosa.[1] Its ability to cross cellular membranes and participate in electron transfer processes is a key aspect of its biological function.[14]

Experimental Protocols

Illustrative Synthesis of a Phenazine Derivative

The following is a general procedure for the one-pot synthesis of phenazine derivatives from 2-naphthols and 1,2-diaminobenzenes, which can be adapted for the synthesis of this compound precursors.[6][8]

Materials:

-

Substituted 2-naphthol

-

Potassium persulfate (K₂S₂O₈)

-

Acetic acid (CH₃COOH)

-

Water (H₂O)

-

1,2-diaminobenzene

-

Ethyl acetate

-

Brine solution

Procedure:

-

In a round-bottom flask, dissolve the substituted 2-naphthol in a 1:1 mixture of acetic acid and water.

-

Add potassium persulfate (2.0 equivalents) to the stirred solution.

-

Heat the reaction mixture at 80 °C for 4 hours under atmospheric air, monitoring the reaction by TLC.

-

After completion, add water to the reaction mixture and extract with ethyl acetate.

-

Wash the organic layer with brine solution and concentrate under vacuum to obtain the crude quinone intermediate.

-

To the crude intermediate in acetic acid, add 1,2-diaminobenzene (1.2 equivalents).

-

Stir the reaction mixture, monitoring for the formation of the phenazine product by TLC.

-

Upon completion, work up the reaction mixture to isolate the crude phenazine derivative, which can then be purified by column chromatography.

Safety, Handling, and Disposal

Hazard Identification: this compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[2] It is also suspected of causing genetic defects.[2]

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Safety glasses or goggles.

-

Clothing: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a respirator may be necessary.

Handling and Storage:

-

Avoid contact with skin and eyes.

-

Do not breathe dust.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

Disposal: Dispose of this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[16][17][18] Do not dispose of down the drain or in regular trash.

Conclusion and Future Directions

This compound represents a fascinating molecule with a rich chemical profile and significant biological potential. While much has been learned from its more extensively studied derivative, phenazine-1-carboxylic acid, further research is needed to fully elucidate the specific properties and mechanisms of this compound itself. Filling the existing data gaps in its physical properties, such as boiling point and density, and exploring its solubility in a wider range of solvents will be crucial for its application in formulation and drug delivery. Detailed studies on its specific interactions with biological targets and its signaling pathways will undoubtedly open new avenues for the development of novel therapeutic agents. This guide serves as a foundational resource to aid in these future endeavors, empowering researchers to unlock the full potential of this intriguing natural product.

References

- PubChem. This compound.

- CAS Common Chemistry. This compound. CAS, a division of the American Chemical Society. [Link]

- Zhang, J., et al. Novel synthetic isoquinolino[5,4-ab]phenazines: inhibition toward topoisomerase I, antitumor and DNA photo-cleaving activities. Bioorganic & Medicinal Chemistry, 2005, 13(21), 5957-5965.

- ChemSynthesis. This compound. [Link]

- The NIH Drain Discharge Guide.

- Haridas, H., et al. A REVIEW ON: TOXICITY STUDIES IN ANIMALS. World Journal of Pharmaceutical Research, 2023, 12(4), 176-186.

- Du, X., et al. Regulation of gene expression in Pseudomonas aeruginosa M18 by phenazine-1-carboxylic acid. Applied Microbiology and Biotechnology, 2015, 99(2), 813-825.

- MDPI.

- The Effect of Phenazine-1-Carboxylic Acid on the Morphological, Physiological, and Molecular Characteristics of Phellinus noxius. International Journal of Molecular Sciences, 2019, 20(18), 4475.

- Wang, Y., et al. Phenazine-1-Carboxylic Acid Promotes Bacterial Biofilm Development via Ferrous Iron Acquisition. Journal of Bacteriology, 2011, 193(14), 3606-3617.

- Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. Frontiers in Microbiology, 2023, 14, 1168953.

- Synthesis of Phenazin-1-one from 3,4-Dihydroxysalicylaldehyde-Derived Schiff Base via Oxidative Condensation and Diversification. The Journal of Organic Chemistry, 2023, 88(24), 17657-17669.

- Prediction of the Normal Boiling Points and Enthalpy of Vaporizations of Alcohols and Phenols Using Topological Indices. Journal of Chemistry, 2018, 2018, 9072378.

- Using structure-function relationships to understand the mechanism of phenazine-mediated extracellular electron transfer in Escherichia coli. RSC Advances, 2021, 11(50), 31448-31458.

- The Disposal of Hazardous Waste Pharmaceuticals FAQs. Ohio EPA. [Link]

- Acute and chronic toxicity of atrazine and its metabolites deethylatrazine and deisopropylatrazine on aquatic organisms. Archives of Environmental Contamination and Toxicology, 2008, 55(2), 235-244.

- Predicting Elemental Boiling Points

- Paciaroni, N. G., et al. Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry, 2015, 4(3).

- Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S.

- Chronic toxicity – Knowledge and References. Taylor & Francis. [Link]

- Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model. Frontiers in Microbiology, 2017, 8, 289.

- CRISPR/Cas9 Knockout Studies Implicate Phenazine-1-carboxylic Acid, but Not 2-Hydroxy Phenazine, in the Biocontrol Activity of Pseudomonas chlororaphis Subsp. phenazini Strain S1Bt23 Against Pythium arrhenomanes (Drechsler). International Journal of Molecular Sciences, 2022, 23(24), 15999.

- Phenazines as model low-midpoint potential electron shuttles for photosynthetic bioelectrochemical systems. Physical Chemistry Chemical Physics, 2017, 19(34), 22815-22823.

- One-pot synthesis of phenazines from 2-naphthols with 1, 2-diamines and its biological importance and binding studies. Journal of Chemical Sciences, 2020, 132(1), 1-13.

- Phenazine-1-Carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli. Microorganisms, 2020, 8(8), 1198.

- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 2017, 22(7), 1192.

- CRISPR/Cas9 Knockout Studies Implicate Phenazine-1-carboxylic Acid, but Not 2-Hydroxy Phenazine, in the Biocontrol Activity of Pseudomonas chlororaphis Subsp. phenazini Strain S1Bt23 Against Pythium arrhenomanes (Drechsler). Request PDF. [Link]

- Dynamic synthesis and transport of phenazine-1-carboxylic acid to boost extracellular electron transfer rate.

- Chronic toxicity of 1,3,5-triazine herbicides in the postembryonic development of the western clawed frog Silurana tropicalis. Ecotoxicology and Environmental Safety, 2017, 145, 536-543.

- Solvent Miscibility Table. [Link]

- Acute and chronic toxicity of "Polfa" perphenazine. Acta Poloniae Pharmaceutica, 1994, 51(3), 275-281.

- Solubility of Phenazine-1-carboxylic Acid in Water, Methanol, and Ethanol from (278.2 to 328.2) K. Request PDF. [Link]

- Enhanced Phenazine-1-Carboxamide Production in Pseudomonas chlororaphis H5△fleQ△relA through Fermentation Optimization. Journal of Fungi, 2022, 8(4), 401.

- Management of Hazardous Waste Pharmaceuticals. US EPA. [Link]

- Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Molecules, 2024, 29(21), 5089.

- Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.

- First principles prediction of an insensitive high energy density material.

Visualizations

Figure 1. Key properties and activities of this compound.

Figure 2. Simplified workflow for phenazine synthesis.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | C12H8N2O | CID 135412648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. journals.asm.org [journals.asm.org]

- 12. The Effect of Phenazine-1-Carboxylic Acid on the Morphological, Physiological, and Molecular Characteristics of Phellinus noxius - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel synthetic isoquinolino[5,4-ab]phenazines: inhibition toward topoisomerase I, antitumor and DNA photo-cleaving activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Using structure-function relationships to understand the mechanism of phenazine-mediated extracellular electron transfer in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dynamic synthesis and transport of phenazine-1-carboxylic acid to boost extracellular electron transfer rate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nems.nih.gov [nems.nih.gov]

- 17. dam.assets.ohio.gov [dam.assets.ohio.gov]

- 18. fda.gov [fda.gov]

1-Phenazinol: A Technical Guide to Natural Sources and Biosynthesis

Introduction: The Significance of 1-Phenazinol and its Congeners

Phenazines are a large and structurally diverse class of nitrogen-containing heterocyclic secondary metabolites produced by a wide array of bacteria.[1] These pigmented compounds are renowned for their redox activity, which underpins their broad-spectrum antibiotic properties and their roles in microbial competition, virulence, and ecological fitness.[1][2][3] Among the more than 100 naturally occurring phenazine derivatives, this compound, also known as 1-hydroxyphenazine (1-OH-PHZ), is a key hydroxylated derivative. Its biological activities, including antifungal and antibacterial properties, make it a compound of significant interest for researchers in microbiology, natural product chemistry, and drug development.[4][5] This guide provides a detailed exploration of the natural origins of this compound and a comprehensive overview of its intricate biosynthetic pathway, offering insights for professionals seeking to understand and harness its potential.

Part 1: Natural Sources of this compound

This compound is not typically produced as a sole end product but rather as part of a suite of phenazine derivatives synthesized by various bacterial species. The ability to produce phenazines is widespread among Eubacteria, including both Gram-positive and Gram-negative species.[1] However, the most prolific and well-studied producers belong to the genera Pseudomonas and Streptomyces.[1][6][7] These bacteria are commonly isolated from diverse environments, particularly soil and marine habitats, and are often associated with host organisms like plants.[3][6][8]

Pseudomonas aeruginosa, an opportunistic human pathogen, is a notable producer of this compound, alongside its characteristic blue pigment, pyocyanin (5-N-methyl-1-hydroxyphenazine).[1][5][9] In this organism, this compound is a direct precursor to pyocyanin. Other fluorescent pseudomonads, such as strains of Pseudomonas chlororaphis, are also known to produce a variety of phenazines, including phenazine-1-carboxylic acid (PCA), which is the immediate precursor to this compound.[1][5]

While pseudomonads are extensively studied, various species of Streptomyces and other Actinobacteria are also significant sources of diverse phenazine structures.[5][6] The specific phenazines produced, and their relative quantities, can be highly dependent on the bacterial strain and the environmental conditions.[10][11]

| Bacterial Species (Representative) | Primary Habitat | Key Phenazines Produced | References |

| Pseudomonas aeruginosa | Soil, Water, Clinical settings | Pyocyanin, This compound , PCA, Phenazine-1-carboxamide | [1][5][9] |

| Pseudomonas chlororaphis | Plant Rhizosphere | PCA, 2-Hydroxyphenazine, Phenazine-1-carboxamide | [1][5] |

| Streptomyces spp. | Soil, Marine Sediments | Endophenazines, Saphenic Acid, diverse derivatives | [5][6] |

| Burkholderia spp. | Soil, Plant-associated | PCA and other derivatives | [3][12] |

| Brevibacterium spp. | Soil | Various phenazines | [3][12] |

Table 1. Prominent bacterial producers of phenazines, including the precursor to and this compound itself.

Part 2: The Biosynthesis Pathway of this compound

The biosynthesis of phenazines is a fascinating example of secondary metabolism, branching from a primary metabolic pathway. The core phenazine structure is derived from the shikimate pathway, a route used by bacteria and plants for the synthesis of aromatic amino acids.[13][14]

The Core Phenazine Pathway: From Chorismic Acid to PCA

The journey to this compound begins with chorismic acid, a key branch-point intermediate in the shikimate pathway.[2][15] A conserved set of enzymes, encoded by the phz operon (phzA-G), catalyzes the conversion of two molecules of chorismic acid into the central phenazine precursor, phenazine-1-carboxylic acid (PCA).[9][15][16]

The key steps are as follows:

-

Formation of ADIC: The enzyme PhzE, an aminodeoxychorismate synthase, converts chorismic acid into 2-amino-2-deoxyisochorismic acid (ADIC).[6][15] This is the committed step that diverts the precursor from primary metabolism into the phenazine pathway.[15]

-

Conversion to DHHA: Next, the isochorismatase PhzD hydrolyzes ADIC to form trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA).[2][6][15]

-

Isomerization and Dimerization: The subsequent steps are complex and involve the enzymes PhzF and PhzB. PhzF is thought to isomerize DHHA, creating a reactive intermediate.[2][5] Two molecules of this intermediate are then condensed in a head-to-tail fashion, a reaction mediated by PhzB, to form a tricyclic, non-aromatic precursor.[2][5]

-

Aromatization to PCA: The final step in the core pathway is the oxidation and aromatization of the tricyclic intermediate to form the stable, yellow pigment PCA.[17] This crucial oxidation is catalyzed by the FMN-dependent oxidase, PhzG.[2][15][18]

The Final Step: Hydroxylation to this compound

The formation of this compound from PCA is a terminal modification step, catalyzed by a specific monooxygenase.[13]

-

The Role of PhzS: In organisms like Pseudomonas aeruginosa, the enzyme PhzS, a flavin-dependent hydroxylase, is responsible for this conversion.[9][13] PhzS facilitates a decarboxylative hydroxylation, removing the carboxyl group from PCA and adding a hydroxyl group at the C1 position to yield this compound.[4][19] This enzymatic step is critical, as this compound serves as the direct precursor for further modifications, such as the N-methylation by PhzM to produce pyocyanin.[9][19]

The overall biosynthetic logic underscores a modular approach: a conserved core pathway generates a key intermediate (PCA), which is then tailored by strain-specific modifying enzymes (like PhzS) to produce a diverse array of final phenazine products.[15]

Figure 1. Biosynthetic pathway of this compound from chorismic acid.

Part 3: Methodology Spotlight: Extraction and Analysis of Phenazines

For researchers aiming to study this compound, a robust protocol for its extraction and quantification from bacterial cultures is essential. The choice of methodology is critical, as the physicochemical properties of phenazines necessitate specific handling to ensure accurate results.

Detailed Experimental Protocol: Solvent Extraction and HPLC Analysis

This protocol outlines a standard, field-proven method for the extraction and analysis of phenazines from a liquid bacterial culture, such as Pseudomonas aeruginosa.

Objective: To extract and quantify this compound and its precursor PCA from a bacterial culture supernatant.

Materials:

-

Bacterial culture (e.g., grown in King's B or LB broth for 48-72 hours).[12]

-

Methanol, HPLC grade.

-

0.1 N HCl.

-

Centrifuge and appropriate tubes.

-

Rotary evaporator or nitrogen stream evaporator.

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector and a C18 reverse-phase column.[6][10]

-

Analytical standards for PCA and this compound.

Methodology:

-

Culture Separation:

-

Transfer a known volume (e.g., 50 mL) of the bacterial culture to a centrifuge tube.

-

Centrifuge at 8,000 x g for 15 minutes to pellet the bacterial cells.

-

Carefully decant the supernatant into a clean flask. The supernatant contains the secreted phenazines.

-

-

Acidification:

-

Acidify the supernatant to a pH of ~2.0 by adding 0.1 N HCl dropwise.

-

Causality Insight: Acidification protonates the carboxylic acid group of PCA, making it less polar and significantly improving its partitioning into the organic solvent during extraction.

-

-

Solvent Extraction:

-

Transfer the acidified supernatant to a separatory funnel.

-

Add an equal volume of ethyl acetate.[12]

-

Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.

-

Allow the layers to separate. The organic (top) layer, now colored, contains the phenazines.

-

Drain the aqueous (bottom) layer and collect the organic layer.

-

Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery. Pool the organic extracts.

-

-

Drying and Concentration:

-

Dry the pooled organic extract over anhydrous sodium sulfate to remove residual water.

-

Evaporate the solvent to dryness using a rotary evaporator or under a gentle stream of nitrogen.

-

Protocol Validation: Evaporation under nitrogen is preferred for smaller volumes as it is gentler and minimizes degradation of redox-sensitive compounds.

-

-

Sample Preparation for HPLC:

-

Re-dissolve the dried extract in a precise, known volume (e.g., 1.0 mL) of methanol.[12]

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

-

-

HPLC Analysis:

-

System: HPLC with a C18 column.[14]

-

Detection: UV-Vis detector set to monitor at characteristic wavelengths for phenazines, typically around 254 nm and 365 nm.[11][12]

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is commonly used.

-

Quantification: Run analytical standards of this compound and PCA to determine their retention times and generate a standard curve for accurate quantification.

-

Conclusion and Future Perspectives

This compound stands as a pivotal molecule in the diverse world of bacterial phenazines. Its biosynthesis, branching from the highly conserved shikimate pathway and culminating in a specific hydroxylation event, is a well-characterized yet elegant example of microbial secondary metabolism. Understanding this pathway not only provides fundamental scientific knowledge but also opens avenues for metabolic engineering to enhance the production of this compound or create novel derivatives.[13] For professionals in drug development, the potent antimicrobial activities of this compound and its congeners continue to make them attractive scaffolds for the development of new therapeutic agents. Future research will likely focus on elucidating the regulatory networks controlling phenazine biosynthesis and exploring the full pharmacological potential of these versatile natural products.

References

- Blankenfeldt, W., & Parsons, J. F. (2014). The structural biology of phenazine biosynthesis. FEBS Journal.

- Chen, X., et al. (2021). Recent Advances in Phenazine Natural Products: Biosynthesis and Metabolic Engineering. Journal of Agricultural and Food Chemistry.

- Guttenberger, N., et al. (2017). Functional and Structural Analysis of Phenazine O-Methyltransferase LaPhzM from Lysobacter antibioticus OH13 and One-Pot Enzymatic Synthesis of the Antibiotic Myxin. ACS Chemical Biology.

- Kern, S. E., & Newman, D. K. (2014). Measurement of phenazines in bacterial cultures. Methods in Molecular Biology.

- Laursen, J. B., & Nielsen, J. (2004). Phenazine antibiotics from Pseudomonas. Current Opinion in Biotechnology.

- Li, Y., et al. (2023). Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. Frontiers in Bioengineering and Biotechnology.

- Mavrodi, D. V., et al. (2010). Diversity and Evolution of the Phenazine Biosynthesis Pathway. Applied and Environmental Microbiology.

- Mavrodi, O. V., et al. (2013). The Biosynthesis of Phenazines. SpringerLink.

- Mentel, M., et al. (2009). Genetic Approach for the Fast Discovery of Phenazine Producing Bacteria. Marine Drugs.

- Pierson, L. S., & Thomashow, L. S. (1992). Cloning and heterologous expression of the phenazine biosynthetic locus from Pseudomonas aureofaciens 30-84. Molecular Plant-Microbe Interactions.

- Price-Whelan, A., et al. (2006). Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes. Journal of Bacteriology.

- Wikipedia. (2023). Pseudomonas aeruginosa.

- Yang, L., et al. (2022). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules.

Sources

- 1. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diversity and Evolution of the Phenazine Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigations of the Flavin‐Dependent Monooxygenase PhzO Involved in Phenazine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aquila.usm.edu [aquila.usm.edu]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model [frontiersin.org]

- 9. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]

- 10. Measurement of phenazines in bacterial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of Phenazines in Bacterial Cultures | Springer Nature Experiments [experiments.springernature.com]

- 12. journals.asm.org [journals.asm.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Structure of the phenazine biosynthesis enzyme PhzG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Functional and Structural Analysis of Phenazine O-Methyltransferase LaPhzM from Lysobacter antibioticus OH13 and One-Pot Enzymatic Synthesis of the Antibiotic Myxin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Role of 1-Phenazinol in Microbial Ecosystems

Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a diverse range of bacteria, including genera such as Pseudomonas, Streptomyces, and Burkholderia.[1][2][3] These secondary metabolites are renowned for their vibrant colors and, more importantly, their broad spectrum of biological activities. Among the more than 100 known natural phenazine derivatives, 1-hydroxyphenazine (1-OH-PHZ), often referred to as 1-phenazinol, and its immediate precursor, phenazine-1-carboxylic acid (PCA), play pivotal roles in shaping microbial communities.[1][4] This guide provides a comprehensive technical overview of the biosynthesis, regulation, and multifaceted biological functions of this compound in microbial ecosystems, tailored for researchers, scientists, and drug development professionals.

Part 1: Biosynthesis and Regulation of this compound

The journey from a primary metabolite to the bioactive this compound is a tightly regulated and fascinating process. Understanding this pathway is crucial for any attempt to harness its potential.

The Core Phenazine Biosynthetic Pathway

The biosynthesis of all phenazines begins with the shikimate pathway, a central metabolic route for the production of aromatic compounds.[5] The precursor for phenazine synthesis is chorismic acid, which is converted to phenazine-1-carboxylic acid (PCA) through the enzymatic cascade encoded by the conserved phzABCDEFG gene cluster.[4][5] In some bacteria, like Pseudomonas aeruginosa, there are two redundant phz operons, designated phz1 and phz2, both of which can direct the synthesis of PCA.[4][6][7]

The conversion of PCA to this compound is catalyzed by a flavin-containing monooxygenase encoded by the phzS gene.[4][8] This enzyme hydroxylates PCA at the C1 position to yield 1-hydroxyphenazine.[8] It is important to note that PCA is a critical branching point in phenazine metabolism, as other enzymes can modify it to produce a variety of phenazine derivatives, such as pyocyanin (PYO) through the action of PhzM and PhzS.[4][8]

Diagram: this compound Biosynthetic Pathway

Caption: Hierarchical Quorum Sensing Control of this compound Synthesis.

Part 2: The Multifaceted Biological Roles of this compound

This compound is a versatile molecule that exerts a profound influence on microbial ecosystems through a variety of mechanisms.

Antimicrobial Activity: A Double-Edged Sword

One of the most well-characterized roles of this compound and its precursor PCA is their broad-spectrum antimicrobial activity against bacteria, fungi, and oomycetes. [3][8][9][10]This inhibitory action is largely attributed to their ability to act as electron shuttles, leading to the generation of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. [2][3]These ROS can cause widespread damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

The antimicrobial efficacy of different phenazine derivatives can vary depending on the target organism. [9]For instance, while PCA is a potent antifungal agent, the hydroxylation to this compound can in some cases enhance its bioactivity against certain pathogens. [11]However, it's crucial to recognize that the producing organism must possess mechanisms to tolerate these toxic compounds. [12]

Biofilm Formation: Building a Fortress

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances. They represent a protected mode of growth that confers increased resistance to environmental stresses and antimicrobial agents. This compound and PCA have been shown to play a significant role in biofilm development, particularly in Pseudomonas aeruginosa. [1][13][14][15] A key mechanism by which PCA promotes biofilm formation is through its ability to facilitate iron acquisition. [14][15][16]Iron is an essential nutrient for bacterial growth, but its availability is often limited in the environment. PCA can reduce ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺), making it more accessible to the bacteria. [14]This increased iron availability serves as a signal that triggers the transition from a motile, planktonic lifestyle to a sessile, biofilm-forming state. [14][15]

Interspecies Signaling and Competition

Beyond its direct antimicrobial effects, this compound can act as a signaling molecule in complex microbial communities. [1][17][18]The production of phenazines can influence the gene expression and behavior of neighboring microorganisms. For example, PCA produced by P. aeruginosa can induce the expression of multidrug resistance efflux pumps in Staphylococcus aureus, leading to increased resistance to both phenazines and other antibiotics. [8]This highlights the intricate chemical communication and competition that occurs within mixed-species environments.

Part 3: Methodologies for Studying this compound

To investigate the biological roles of this compound, robust and reliable experimental protocols are essential. This section provides detailed methodologies for the extraction, quantification, and bioactivity assessment of this compound.

Extraction and Quantification of this compound

The choice of extraction and quantification method depends on the sample matrix and the research question. High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE) are two commonly employed techniques.

Protocol: Extraction of this compound from Bacterial Culture

-

Culture Preparation: Grow the phenazine-producing strain in a suitable liquid medium (e.g., King's B medium) under conditions known to induce phenazine production (e.g., 28°C for 48 hours). [19][20]2. Acidification: Centrifuge the culture to pellet the cells. Transfer the supernatant to a new tube and acidify to approximately pH 2.0 with a strong acid (e.g., 6 M HCl). [19][20]This step protonates the carboxyl group of any co-extracted PCA, making it more soluble in organic solvents.

-

Solvent Extraction: Add an equal volume of an organic solvent such as ethyl acetate or chloroform to the acidified supernatant. [19][20]Vortex vigorously for at least 5 minutes to ensure efficient partitioning of the phenazines into the organic phase.

-

Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases. Carefully collect the organic phase containing the phenazines.

-

Concentration: Evaporate the organic solvent to dryness using a rotary evaporator at a temperature below 35°C or under a stream of nitrogen gas. [19]6. Resuspension: Dissolve the dried extract in a known volume of a suitable solvent for analysis (e.g., acetonitrile or methanol). [20]7. Filtration: Filter the resuspended extract through a 0.22 µm syringe filter to remove any particulate matter before analysis. [20]

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: Utilize an HPLC system equipped with a C18 reversed-phase column and a UV-Vis detector. [14][19][20]2. Mobile Phase: A common mobile phase is a mixture of acetonitrile and an aqueous solution containing a buffer or acid (e.g., 0.1% formic acid or 5 mM ammonium acetate). [19][20]A typical ratio is 60:40 (v/v) acetonitrile to aqueous phase.

-

Flow Rate: Set the flow rate to a standard value, for example, 0.7 to 1.0 mL/min. [19][20]4. Detection: Monitor the absorbance at a wavelength where phenazines have a strong absorbance, typically around 254 nm. [20]5. Standard Curve: Prepare a series of known concentrations of a pure this compound standard. Inject these standards into the HPLC to generate a standard curve of peak area versus concentration.

-

Sample Analysis: Inject the filtered sample extract and determine the peak area corresponding to this compound.

-

Quantification: Calculate the concentration of this compound in the original sample by comparing its peak area to the standard curve.

Diagram: Experimental Workflow for this compound Analysis

Caption: Workflow for Extraction and Quantification of this compound.

Bioactivity Assays

To assess the biological function of this compound, various bioactivity assays can be performed.

Protocol: Antimicrobial Susceptibility Testing

-

Microorganism Preparation: Prepare a standardized inoculum of the target bacterium or fungus.

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare a serial dilution of purified this compound in a suitable growth medium in a 96-well microtiter plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (no this compound) and negative (no microorganisms) controls.

-

Incubate the plate under appropriate conditions for the target microorganism.

-

The MIC is the lowest concentration of this compound that visibly inhibits microbial growth. [19]

-

Protocol: Biofilm Formation Assay

-

Experimental Setup: Use a 96-well microtiter plate or a flow cell system for biofilm cultivation. [14]2. Treatment Conditions: Prepare growth media with and without the addition of this compound at sub-inhibitory concentrations.

-

Inoculation: Inoculate the wells or flow cells with a standardized bacterial suspension.

-

Incubation: Incubate the plates or flow cells under conditions that promote biofilm formation (e.g., static incubation for microtiter plates).

-

Quantification:

-

Crystal Violet Staining (for microtiter plates): After incubation, gently wash the wells to remove planktonic cells. Stain the adherent biofilm with crystal violet. Solubilize the stain and measure the absorbance to quantify biofilm biomass.

-

Confocal Laser Scanning Microscopy (CLSM) (for flow cells): Stain the biofilm with fluorescent dyes (e.g., SYTO 9 for live cells) and visualize the three-dimensional structure of the biofilm using CLSM. [14]

-

Conclusion

This compound is a key player in the chemical ecology of microbial communities. Its production is a tightly regulated process that allows bacteria to modulate their environment and interact with other organisms. The diverse biological roles of this compound, from antimicrobial warfare to the promotion of a communal biofilm lifestyle, underscore its importance in microbial fitness and competition. The methodologies outlined in this guide provide a framework for researchers to further unravel the intricate functions of this fascinating molecule and to explore its potential applications in medicine and agriculture.

References

- Controlling the Production of Pseudomonas Phenazines by Modulating the Genetic Repertoire. (2020). ACS Chemical Biology. [Link]

- Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. (2023). Frontiers in Bioengineering and Biotechnology. [Link]

- Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. (n.d.). Scholarly Publishing Collective. [Link]

- Phenazine-1 carboxylic acid of Pseudomonas aeruginosa induces the expression of Staphylococcus aureus Tet38 MDR efflux pump and mediates resistance to phenazines and antibiotics. (2024). Antimicrobial Agents and Chemotherapy. [Link]

- Phenazine-1-Carboxylic Acid Promotes Bacterial Biofilm Development via Ferrous Iron Acquisition. (2011). Journal of Bacteriology. [Link]

- Initial degradation step of phenazine-1-carboxylic acid in strain DP58,... (n.d.).

- Quorum-sensing regulation of phenazine production heightens Pseudomonas aeruginosa resistance to ciprofloxacin. (2024). msphere. [Link]

- Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes. (2010). Applied Microbiology and Biotechnology. [Link]

- A phenazine-inspired framework for identifying biological functions of microbial redox-active metabolites. (2023). Current Opinion in Microbiology. [Link]

- Differential Regulation of the Phenazine Biosynthetic Operons by Quorum Sensing in Pseudomonas aeruginosa PAO1-N. (2018). Frontiers in Microbiology. [Link]

- Reaction Kinetics for the Biocatalytic Conversion of Phenazine-1-Carboxylic Acid to 2-Hydroxyphenazine. (2014). PLoS ONE. [Link]

- Controlling the Production of Pseudomonas Phenazines by Modulating the Genetic Repertoire. (2020). ACS Chemical Biology. [Link]

- CRISPR/Cas9 Knockout Studies Implicate Phenazine-1-carboxylic Acid, but Not 2-Hydroxy Phenazine, in the Biocontrol Activity of Pseudomonas chlororaphis Subsp. phenazini Strain S1Bt23 Against Pythium arrhenomanes (Drechsler). (2022). MDPI. [Link]

- The diversity and evolution of phenazine biosynthesis pathways in Enterobacterales. (2021). The Aquila Digital Community. [Link]

- Phenazine-1-Carboxylic Acid Promotes Bacterial Biofilm Development via Ferrous Iron Acquisition. (2011).

- Phenazine-1-Carboxylic Acid Promotes Bacterial Biofilm Development via Ferrous Iron Acquisition. (2011). CaltechAUTHORS. [Link]

- Phenazine Antibiotic‐Inspired Discovery of Bacterial Biofilm‐Eradicating Agents. (2019). ChemBioChem. [Link]

- Diversity and Evolution of the Phenazine Biosynthesis Pathway. (2010). Applied and Environmental Microbiology. [Link]

- Phenazines and their role in biocontrol by Pseudomonas bacteria. (2003). New Phytologist. [Link]

- Antimicrobial and Anticancer Properties of Phenazines from Streptomyces murinus ZMA01, an Endophyte in Zea mays L. (2024). PubMed. [Link]

- Microbial phenazines: biosynthesis, structural diversity, evolution, regulation, and biological significance. (2024).

- Activity of phenazine-1-carboxylic acid for disease control. (2003).

- Microbial phenazines: biosynthesis, structural diversity, evolution, regulation, and biological significance. (2025). Microbiology and Molecular Biology Reviews. [Link]

- Schematic representation of the phenazine biosynthesis pathway. (2011).

- P. aeruginosa phenazine biosynthesis pathway. (2022).

- Phenazines are not essential for Pseudomonas chlororaphis PA23 biocontrol of Sclerotinia sclerotiorum, but do play a role in biofilm formation. (2009). FEMS Microbiology Ecology. [Link]

- Microbial phenazines: biosynthesis, structural diversity, evolution, regulation, and biological significance. (2025). ASM Journals. [Link]

- Phenazine-1-Carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli. (2021). MDPI. [Link]

- Rapid quantitative analysis of phenazine-1-carboxylic acid and 2-hydroxyphenazine from fermentation culture of Pseudomonas chlororaphis GP72 by capillary zone electrophoresis. (2008).

- Economical Production of Phenazine-1-carboxylic Acid from Glycerol by Pseudomonas chlororaphis Using Cost-Effective Minimal Medium. (2023).

- Rapid quantitative analysis of phenazine-1-carboxylic acid and 2-hydroxyphenazine from fermentation culture of Pseudomonas chlororaphis GP72 by capillary zone electrophoresis. (2008).

Sources

- 1. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aquila.usm.edu [aquila.usm.edu]

- 3. Diversity and Evolution of the Phenazine Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential Regulation of the Phenazine Biosynthetic Operons by Quorum Sensing in Pseudomonas aeruginosa PAO1-N - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quorum-sensing regulation of phenazine production heightens Pseudomonas aeruginosa resistance to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Reaction Kinetics for the Biocatalytic Conversion of Phenazine-1-Carboxylic Acid to 2-Hydroxyphenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A phenazine-inspired framework for identifying biological functions of microbial redox-active metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rroij.com [rroij.com]

- 14. Phenazine-1-Carboxylic Acid Promotes Bacterial Biofilm Development via Ferrous Iron Acquisition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Phenazine-1-Carboxylic Acid Promotes Bacterial Biofilm Development via Ferrous Iron Acquisition [authors.library.caltech.edu]

- 17. researchgate.net [researchgate.net]

- 18. Microbial phenazines: biosynthesis, structural diversity, evolution, regulation, and biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Economical Production of Phenazine-1-carboxylic Acid from Glycerol by Pseudomonas chlororaphis Using Cost-Effective Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Preliminary Studies on the Mechanism of Action of 1-Phenazinol

Introduction

Phenazines are a class of over 150 nitrogen-containing heterocyclic compounds produced by a variety of bacteria, including those from the genera Pseudomonas and Streptomyces.[1][2][3] These metabolites are known for their distinctive colors and, more importantly, their broad-spectrum biological activities, which include antimicrobial, anticancer, and antiparasitic effects.[4][5][6] The bioactivity of phenazines is largely attributed to their redox-active nature, which allows them to participate in cellular electron transfer reactions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[1][7]

1-Phenazinol, a hydroxylated derivative of the basic phenazine core, is a subject of growing interest in the scientific community. While extensive research has been conducted on related compounds like phenazine-1-carboxylic acid (PCA) and pyocyanin, the specific mechanisms of action for this compound are still under preliminary investigation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute preliminary studies aimed at elucidating the mechanism of action of this compound. The methodologies outlined herein are designed to be self-validating and are grounded in established principles of pharmacology and molecular biology.

Part 1: Foundational Knowledge and Hypothesis Generation

A thorough understanding of the biosynthesis and known activities of related phenazines is crucial for forming initial hypotheses about this compound's mechanism of action.

Biosynthesis of Phenazines

Phenazines are derived from the shikimic acid pathway, with chorismic acid serving as a key precursor.[2] A conserved set of core biosynthetic genes, often found in a phz operon, is responsible for synthesizing the basic phenazine structure.[2][3] For many phenazines, phenazine-1-carboxylic acid (PCA) is a key intermediate, which can then be modified by various enzymes to produce a diverse array of phenazine derivatives.[1][7] It is plausible that this compound is synthesized via a similar pathway, potentially through the enzymatic hydroxylation of a phenazine precursor.

Known Biological Activities of Related Phenazines

-

Antimicrobial Activity: Phenazines like PCA and pyocyanin exhibit broad-spectrum antimicrobial activity against bacteria and fungi.[8][9] A primary proposed mechanism is the generation of ROS, such as superoxide and hydrogen peroxide, which can damage cellular components like DNA, proteins, and lipids.[8][10]

-

Anticancer Activity: Several phenazine compounds have demonstrated cytotoxic effects against various cancer cell lines.[4][11] The proposed mechanisms include the induction of apoptosis through ROS-mediated mitochondrial pathways and the inhibition of topoisomerase.[11][12][13]

-

Redox Cycling and Cellular Respiration Interference: Pyocyanin is known to interact with the electron transport chain in bacteria, diverting electron flow and disrupting cellular respiration.[10] This interference can lead to a decrease in ATP production and an increase in oxidative stress.[14]

Based on this existing knowledge, a primary hypothesis for the mechanism of action of this compound is that it induces cellular damage through the generation of reactive oxygen species, leading to antimicrobial and anticancer effects.

Part 2: A Step-by-Step Guide to Preliminary Mechanistic Studies

This section outlines a logical and iterative experimental workflow to investigate the mechanism of action of this compound.

Step 1: In Vitro Activity Profiling

The initial step is to quantify the biological activity of this compound against a panel of relevant microbial strains and cancer cell lines.

Antimicrobial Susceptibility Testing

Protocol:

-

Microbial Strains: Select a diverse panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

-

Broth Microdilution Assay:

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the microbial strain.

-

Incubate the plates under appropriate conditions.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that visibly inhibits microbial growth.

-

-

Data Analysis: Record the MIC values for each strain.

Cytotoxicity Assays

Protocol:

-

Cell Lines: Choose a selection of cancer cell lines (e.g., HeLa, A549, DU145) and a non-cancerous control cell line (e.g., Vero).[15]

-

MTT Assay:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.

-

Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals and measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each cell line at each time point.

| Assay | Endpoint | Purpose |

| Antimicrobial Susceptibility | MIC | To determine the spectrum and potency of antimicrobial activity. |

| Cytotoxicity (MTT) | IC50 | To quantify the cytotoxic effects on cancer and non-cancerous cells. |

Step 2: Investigating the Role of Reactive Oxygen Species (ROS)